Methoxyfenozide-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28N2O3 |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

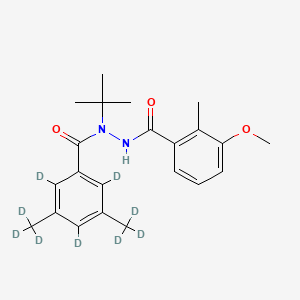

N-tert-butyl-2,4,6-trideuterio-N'-(3-methoxy-2-methylbenzoyl)-3,5-bis(trideuteriomethyl)benzohydrazide |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)/i1D3,2D3,11D,12D,13D |

InChI Key |

QCAWEPFNJXQPAN-MSLVINFGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Methoxyfenozide-d9: A Technical Guide for Researchers

An in-depth examination of the deuterated insecticide analogue, Methoxyfenozide-d9, focusing on its principal applications as an internal standard in analytical chemistry and its role in toxicological and environmental fate studies.

This compound is the deuterium-labeled form of Methoxyfenozide, a diacylhydrazine insecticide.[1] The parent compound, Methoxyfenozide, is a highly selective insect growth regulator that targets lepidopteran pests.[2] It functions by mimicking the insect molting hormone, 20-hydroxyecdysone, thereby acting as a potent agonist of the ecdysone receptor complex.[3] This interaction triggers a premature and incomplete molt, leading to the death of the insect larvae.[4]

The defining characteristic of this compound is the strategic replacement of nine hydrogen atoms with deuterium atoms.[3] This isotopic labeling imparts a higher mass to the molecule without altering its chemical properties, making it an ideal internal standard for quantitative analysis using mass spectrometry.[1] Its primary application is in research and development, particularly for the precise quantification of Methoxyfenozide in environmental and biological samples.[3] It also serves as a crucial tool in studies examining the metabolism and environmental fate of Methoxyfenozide.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, Methoxyfenozide, is provided below.

| Property | This compound | Methoxyfenozide |

| IUPAC Name | N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)-N'-(3,5-di(methyl-d3)benzoyl-2,4,6-d3)hydrazide | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide |

| CAS Number | 2469014-53-5 | 161050-58-4 |

| Molecular Formula | C₂₂H₁₉D₉N₂O₃ | C₂₂H₂₈N₂O₃ |

| Molecular Weight | 377.52 g/mol | 368.47 g/mol |

| Appearance | White Solid | White Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | Water: 3.3 mg/L; Acetone: 9% |

| Melting Point | Not specified | 204-205 °C |

Mode of Action: Ecdysone Receptor Signaling Pathway

Methoxyfenozide exerts its insecticidal effect by activating the ecdysone signaling pathway in a manner that disrupts normal development. The compound binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This binding mimics the natural ligand, 20-hydroxyecdysone, leading to the activation of the receptor complex. The activated EcR/USP heterodimer then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This initiates the transcription of a cascade of genes involved in the molting process, causing the larva to undergo a lethal, premature molt.

Figure 1: Methoxyfenozide mode of action via the ecdysone signaling pathway.

Experimental Protocols: Quantification of Methoxyfenozide using this compound

The primary use of this compound is as an internal standard for the accurate quantification of Methoxyfenozide residues in various matrices. Below is a generalized experimental protocol based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

1. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Extraction:

-

Weigh 5-15 g of a homogenized sample (e.g., soil, fruit, vegetable) into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile (with 1% acetic acid for certain matrices).

-

Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge at >1500 rcf for 1 minute.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and MgSO₄).

-

Vortex for 30 seconds and centrifuge at >1500 rcf for 1 minute.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Methoxyfenozide and this compound. For example:

-

Methoxyfenozide: m/z 369.2 → 149.1 (quantitative), 369.2 → 313.3 (qualitative)[5]

-

This compound: The precursor ion will be shifted by +9 (m/z 378.2), and the fragment ions may or may not be shifted depending on the location of the deuterium labels.

-

-

3. Quantification

The concentration of Methoxyfenozide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Methoxyfenozide and a constant concentration of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Methoxyfenozide residues in environmental or food samples using this compound as an internal standard.

Figure 2: General workflow for pesticide residue analysis using an internal standard.

Data Presentation: Analytical Method Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations in extraction recovery and instrument response. The table below summarizes typical performance data for LC-MS/MS methods for Methoxyfenozide analysis.

| Matrix | Fortification Level (ppm) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (ppm) |

| Fruits | 0.01 - 1.0 | 72 - 129 | < 15 | 0.010 |

| Vegetables | 0.05 - 1.0 | 85 - 115 | < 10 | 0.050 |

| Mint | 0.05 - 1.0 | 90 - 110 | < 10 | 0.050 |

| Soil | 0.01 - 0.1 | 89.8 - 105 | 3.3 - 7.5 | 0.01 |

| Water | 0.01 - 0.1 | 83.5 - 110.3 | < 10 | 0.012 |

Data compiled from multiple sources.[5][6][7]

References

- 1. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental fate and safety analysis of methoxyfenozide application to control litchi and longan pests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecdysone signaling and transcript signature in Drosophila cells resistant against methoxyfenozide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of methoxyfenozide residues in fruits, vegetables, and mint by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyfenozide-d9: A Technical Guide to Commercial Availability, Synthesis, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Methoxyfenozide-d9, a deuterated internal standard crucial for robust analytical quantification. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, alongside a visualization of its biological signaling pathway.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from key vendors.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| LGC Standards | DRE-C15080520 | 2469014-53-5 | C₂₂H₁₉D₉N₂O₃ | 377.52 | Not Specified | 10 mg |

| USBiological | 454546-10MG | Not Specified | C₂₂H₁₉D₉N₂O₃ | 377.52 | Not Specified | 10 mg |

| Smolecule | S12866106 | Not Specified | C₂₂H₂₈N₂O₃ | 377.5 | Not Specified | Not Specified |

| MedchemExpress | HY-117386S | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Coompo Research Chemicals | C243487 | Not Specified | C₂₂H₁₈D₈N₂O₃ | 377.52 | 98% | 10 mg, 50 mg |

| HPC Standards | 687608 | Not Specified | C₂₂H₂₁D₉N₂O₃ | Not Specified | Not Specified | 1X10MG |

Methoxyfenozide Signaling Pathway

Methoxyfenozide is an insecticide that functions as a potent agonist of the ecdysone receptor (EcR), mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E).[1] This binding event initiates a cascade of gene expression leading to a premature and incomplete molt, which is ultimately lethal to the insect.[2] The simplified signaling pathway is depicted below.

Experimental Protocols

Synthesis of Methoxyfenozide

The synthesis of Methoxyfenozide typically involves a two-step process: a condensation reaction followed by an acylation reaction.[3] A general workflow is outlined below. For the synthesis of this compound, deuterated starting materials would be used.

Detailed Methodology:

-

Condensation Reaction: Tert-butyl hydrazine hydrochloride and ethylene dichloride are added to a condensation kettle and cooled to between -6 and -5°C.[3] Liquid caustic soda is added dropwise. Following the reaction, the layers are separated. The organic layer containing the intermediate is treated to remove the ethylene dichloride, and toluene is added to dissolve the product.[3]

-

Acylation Reaction: The toluene solution from the previous step is cooled to below 0°C in an acylation kettle. 3,5-dimethyl benzoyl chloride and liquid caustic soda are added dropwise simultaneously, maintaining a temperature below 0°C.[3] The reaction proceeds for 7-9 hours.[3]

-

Purification and Isolation: After the reaction is complete, the layers are separated. The organic layer is subjected to distillation to remove the toluene. The crude product is then purified by recrystallization from a methanol-water mixture.[3] The purified crystals are collected by press filtration.[3]

-

Drying: The filtered material is dried in a rake type drier at a temperature of 60-70°C to yield the final Methoxyfenozide product.[3]

LC-MS/MS Analysis of Methoxyfenozide

This compound is an ideal internal standard for the quantification of Methoxyfenozide in various matrices, such as environmental and agricultural samples, using LC-MS/MS. A typical analytical workflow is presented below.

Detailed Methodology:

-

Sample Preparation and Extraction: A homogenized sample (e.g., vegetable matter) is accurately weighed into a centrifuge tube.[4] The sample is then spiked with a known concentration of this compound internal standard. Extraction is typically performed using acetonitrile. For certain matrices, an initial hydration step with water may be necessary before the addition of the organic solvent.[5]

-

Partitioning and Cleanup: For complex matrices, a cleanup step such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often employed. This involves the addition of salts like magnesium sulfate and sodium chloride, followed by vigorous shaking and centrifugation to partition the analytes into the acetonitrile layer and remove interfering matrix components.[5]

-

LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS.

-

Chromatography: Separation is achieved on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[6]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both Methoxyfenozide and this compound are monitored.[4][7]

-

-

Quantification: The concentration of Methoxyfenozide in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

References

- 1. Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN104803879A - Preparation technology of methoxyfenozide - Google Patents [patents.google.com]

- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 5. lcms.cz [lcms.cz]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

Methoxyfenozide-d9: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling information, and relevant experimental protocols for Methoxyfenozide-d9. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Chemical and Physical Properties

This compound is the deuterated form of Methoxyfenozide, an insecticide that functions as an ecdysone receptor agonist, disrupting the molting process in insects.[1][2] The deuterium labeling makes it a valuable internal standard for quantitative analysis in various matrices. While specific experimental data for all physical and chemical properties of the deuterated form are not extensively published, the properties are expected to be very similar to those of the parent compound, Methoxyfenozide.

| Property | Value (Methoxyfenozide) | Value (this compound) | Reference |

| Molecular Formula | C₂₂H₂₈N₂O₃ | C₂₂H₁₉D₉N₂O₃ | [3] |

| Molecular Weight | 368.47 g/mol | ~377.52 g/mol | [1] |

| Appearance | White powder | Solid | [1] |

| Melting Point | 202-205 °C | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility in Water | 3.3 mg/L (20 °C) | Data not available | [1] |

| Vapor Pressure | < 1.33 x 10⁻⁷ hPa (20 °C) | Data not available | |

| Log P (octanol/water) | 3.7 | Data not available |

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for this compound, compiled from various supplier safety data sheets.

| Section | Summary of Hazards and Precautions |

| Hazards Identification | Not classified as hazardous according to GHS. May cause eye irritation. |

| First-Aid Measures | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Skin Contact: Wash with plenty of soap and water. Inhalation: Move person into fresh air and keep comfortable for breathing. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. |

| Handling and Storage | Handling: Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area. Wash hands thoroughly after handling. Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side shields or goggles. Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Respiratory Protection: Not normally required for small quantities. If dusts are generated, use a NIOSH-approved respirator. |

| Disposal Considerations | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be adapted based on specific laboratory conditions, equipment, and research objectives.

Quantification of this compound in Soil Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from soil, a common application for this internal standard. The method is based on techniques described for the analysis of Methoxyfenozide.[4]

Methodology:

-

Sample Preparation:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of this compound solution as an internal standard.

-

Add 10 mL of acetonitrile and 10 mL of water.

-

Vortex for 1 minute to ensure thorough mixing.

-

-

Extraction:

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

LC-MS/MS Analysis:

-

Take an aliquot of the cleaned extract and dilute with an appropriate solvent (e.g., acetonitrile/water).

-

Inject the sample into an LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitor the appropriate precursor and product ion transitions for Methoxyfenozide and this compound.

-

-

Acute Dermal Irritation Study

This protocol is based on the OECD Guideline 404 for testing of chemicals.[5]

Methodology:

-

Test Animals: Use healthy young adult albino rabbits.

-

Preparation of the Test Site: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.

-

Application of the Test Substance:

-

Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to a small area (approximately 6 cm²) of the clipped skin.

-

Cover the application site with a gauze patch and a semi-occlusive dressing.

-

-

Exposure Duration: The exposure period is 4 hours.

-

Observations:

-

Remove the patch and wash the treated area with water.

-

Examine the skin for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Score the reactions according to the Draize scale.

-

-

Data Analysis: Evaluate the mean scores for erythema and edema for each observation period to determine the irritation potential.

Ames Mutagenicity Test

This protocol is a generalized procedure based on the principles of the bacterial reverse mutation test (Ames test).[6][7][8][9][10]

Methodology:

-

Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver).

-

Plate Incorporation Method:

-

Prepare a base agar plate (minimal glucose agar).

-

In a tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test solution of this compound at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation test).

-

Add 2 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex briefly, and pour onto the base agar plate.

-

-

Incubation: Incubate the plates at 37 °C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential. Include a positive control to ensure the validity of the test system.

Visualizations

Ecdysone Signaling Pathway

Methoxyfenozide acts as an agonist of the ecdysone receptor, mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[1] This leads to a premature and incomplete molt, ultimately causing the death of the insect larva. The simplified signaling pathway is depicted below.

Caption: Simplified Ecdysone Signaling Pathway Activated by this compound.

Safe Handling Workflow for Deuterated Standards

Proper handling of deuterated standards like this compound is crucial to maintain their integrity and ensure user safety.

Caption: Workflow for the Safe Handling of this compound.

Analytical Workflow for this compound

This diagram illustrates a typical workflow for the analysis of a sample for Methoxyfenozide using this compound as an internal standard.

Caption: General Analytical Workflow for Methoxyfenozide using this compound.

References

- 1. 4.14 Methoxyfenozide (209)(T,R)* [fao.org]

- 2. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aniara.com [aniara.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Methoxyfenozide-d9: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Methoxyfenozide-d9, a deuterated isotopologue of the insecticide Methoxyfenozide. The inclusion of nine deuterium atoms enhances its utility in analytical applications, particularly as an internal standard for mass spectrometry-based quantification of Methoxyfenozide residues. This document covers its chemical identity, relevant quantitative data, experimental protocols for its synthesis and analysis, and its biological mechanism of action.

Core Chemical and Physical Data

This compound is structurally identical to Methoxyfenozide, with the exception of isotopic labeling. This labeling provides a distinct mass signature, crucial for its use in tracer and quantification studies.

| Property | Value | Citation(s) |

| CAS Number | 2469014-53-5 | [1][2][3] |

| Molecular Formula | C₂₂H₁₉D₉N₂O₃ | [1][3][4] |

| Molecular Weight | 377.52 g/mol | [1][4] |

| Synonyms | Intrepid-d9, Prodigy 240SC-d9, RH 112485-d9 | [5] |

| Parent Compound (CAS) | Methoxyfenozide (161050-58-4) | [3][6][7] |

| Parent Molecular Wt. | 368.47 g/mol | [7] |

Quantitative Analytical and Biological Data

The following tables summarize key quantitative parameters related to the analysis of Methoxyfenozide and its biological activity. This compound is the ideal internal standard for these analytical methods.

Table 1: Analytical Method Performance for Methoxyfenozide.

| Matrix | Method | LOQ (Limit of Quantification) | Mean Recovery | Citation(s) |

|---|---|---|---|---|

| Well Water | HPLC/UV | 0.10 ppb | 70-120% | [8] |

| Pome Fruit | EM¹ | 0.02 mg/kg | 101% | [9] |

| Cottonseed | EM¹ | 0.02 mg/kg | 101% | [9] |

| Various Crops² | LC-MS/MS | 0.02 to 1.0 mg/kg | Not specified | [9] |

| Grapes | HPLC | 0.012 ppm | 98.1% - 102.8% | [10] |

| Soil | HPLC | 0.024 ppm | 98.1% - 102.8% | [10] |

¹ Tolerance enforcement method of Rohm and Haas Company. ² Includes bulb onions, carrots, potatoes, radishes, and sugar beets.

Table 2: Biological Activity of Methoxyfenozide.

| Parameter | Organism/System | Value | Citation(s) |

|---|

| Binding Affinity (Kd) | Plodia (Lepidoptera) Ecdysone Receptor Complex (EcR:USP) | 0.5 nM |[4][6] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections outline protocols for the synthesis of this compound and a representative analytical workflow for the quantification of Methoxyfenozide in an environmental matrix.

Protocol 1: Synthesis of this compound via H-D Exchange

This protocol is a generalized method based on catalytic hydrogen-deuterium exchange, a common technique for deuterium labeling.

Objective: To replace nine specific hydrogen atoms on the Methoxyfenozide molecule with deuterium.

Materials:

-

Methoxyfenozide

-

Deuterium oxide (D₂O)

-

Palladium on carbon (Pd/C) or Platinum on alumina (Pt/Al₂O₃) catalyst

-

High-pressure reactor (e.g., Parr pressure vessel)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a high-pressure vessel, combine Methoxyfenozide, a catalytic amount of Pd/C or Pt/Al₂O₃, and an excess of deuterium oxide.

-

Deuteration: Seal the reactor and heat to a temperature between 120-180°C. Maintain a pressure of 2-8 atmospheres. The reaction should proceed for 24-72 hours to ensure complete isotopic exchange.[1]

-

Work-up: After cooling, carefully vent the reactor. Recover the reaction mixture and remove the catalyst by filtration.

-

Extraction: Extract the crude product from the aqueous phase using a suitable organic solvent like ethyl acetate.

-

Purification: Concentrate the organic extract and purify the crude this compound using column chromatography on a silica gel stationary phase.[1]

-

Elution: Elute the product using a gradient of petroleum ether-ethyl acetate.[1]

-

Verification: Collect fractions and analyze via LC-MS to confirm the correct mass corresponding to this compound (m/z ~378) and to assess purity. Combine pure fractions and evaporate the solvent to yield the final product.

Protocol 2: Quantification of Methoxyfenozide in Grapes using HPLC

This protocol details a method for the extraction and quantification of Methoxyfenozide residues in a fruit matrix, using this compound as an internal standard.

Objective: To accurately measure the concentration of Methoxyfenozide in a grape sample.

Materials:

-

Homogenized grape sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound internal standard solution of known concentration

-

Anhydrous sodium sulphate

-

Mechanical shaker

-

Rotary evaporator

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation: Weigh 50g of a homogenized grape sample into a 500 mL stoppered conical flask.[11]

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.

-

Extraction: Add 100 mL of an acetonitrile/water (90:10) solution to the flask. Shake vigorously on a mechanical shaker for 30 minutes.[11]

-

Filtration and Re-extraction: Filter the extract. Return the solid residue to the flask, add another 50 mL of the extraction solvent, and repeat the shaking process.[11]

-

Drying and Concentration: Combine the filtrates and pass them through anhydrous sodium sulphate to remove residual water. Reduce the volume of the combined extract using a vacuum rotary evaporator.[11]

-

Final Volume Adjustment: Adjust the final volume of the concentrated extract with acetonitrile to a suitable volume for HPLC analysis.

-

HPLC Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Create a calibration curve using standards of non-labeled Methoxyfenozide. Determine the concentration of Methoxyfenozide in the sample by comparing the peak area ratio of the analyte to the this compound internal standard against the calibration curve.

Signaling Pathways and Workflows

Visual diagrams are essential for understanding complex biological and analytical processes.

Caption: Mechanism of Methoxyfenozide as an ecdysone agonist.

Caption: Workflow for residue analysis using a stable isotope standard.

References

- 1. Buy this compound [smolecule.com]

- 2. Combined Transcriptomic Analysis and RNA Interference Reveal the Effects of Methoxyfenozide on Ecdysone Signaling Pathway of Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecdysone signaling and transcript signature in Drosophila cells resistant against methoxyfenozide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. epa.gov [epa.gov]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. ijcmas.com [ijcmas.com]

Stability and Storage of Methoxyfenozide-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methoxyfenozide-d9, a deuterated internal standard crucial for the accurate quantification of the insecticide Methoxyfenozide in various matrices. Understanding the stability profile of this compound is paramount for ensuring the integrity of analytical data in research, environmental monitoring, and safety assessment studies. This document outlines known stability data, recommended storage protocols, and generalized experimental designs for stability assessment.

Overview of this compound

This compound is a stable isotope-labeled version of Methoxyfenozide, an insecticide that functions by accelerating the molting process in lepidopteran pests.[1] The incorporation of nine deuterium atoms enhances its molecular weight, allowing it to be distinguished from the non-labeled parent compound by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]

Recommended Storage and Stability

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following table summarizes the recommended storage conditions based on available data from suppliers.

| Condition | Temperature | Duration | Recommendations |

| Neat Solid | -20°C | 3 years[2] | Store in a tightly sealed container, protected from light and moisture. |

| 2-8°C | Not specified | Suitable for short-term storage. Protect from light and moisture. | |

| In Solvent | -80°C | 6 months[2] | Use a suitable anhydrous solvent. Store in a tightly sealed vial. |

| -20°C | 1 month[2] | Suitable for working solutions. Protect from light. |

Note: These recommendations are based on publicly available supplier information. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific storage instructions.[3]

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Exposure to UV light may induce photolytic degradation.

-

pH: While the parent compound, Methoxyfenozide, is reported to be stable to hydrolysis at environmental pH, extreme acidic or basic conditions could potentially lead to the hydrolysis of the hydrazide bond in this compound.[1]

-

Oxidation: The presence of oxidizing agents may lead to degradation.

-

Solvent: The choice of solvent for solutions is critical. Protic solvents in certain conditions might facilitate hydrogen-deuterium (H-D) exchange, although this is less likely for deuterium atoms on aromatic rings and methyl groups.[4][5]

Experimental Protocols for Stability Assessment

Due to the lack of publicly available, detailed stability studies specifically for this compound, this section outlines a generalized experimental protocol for assessing its stability, based on established guidelines for stability-indicating methods and forced degradation studies.

Stability-Indicating Method

A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry (MS/MS) is the preferred technique.

Instrumentation:

-

HPLC or UHPLC system with a C18 reversed-phase column.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Method Parameters (Example):

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Column Temperature: 30-40°C.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor for the parent ion of this compound and potential degradation products.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.[6][7][8]

General Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Expose the solutions to various stress conditions as outlined in the table below.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the stressed samples using the developed stability-indicating LC-MS/MS method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

| Stress Condition | Reagent/Condition | Duration (Example) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours at 60°C |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours at room temperature |

| Thermal Stress | 80°C (solid and solution) | 1, 3, 7 days |

| Photostability | ICH Q1B option 1 or 2 | Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study on this compound.

Caption: A generalized workflow for the stability testing of this compound.

Potential Degradation Pathway

Based on the structure of Methoxyfenozide, a potential primary degradation pathway under hydrolytic conditions is the cleavage of the hydrazide bond.

Caption: A plausible degradation pathway for this compound via hydrolysis.

Conclusion

This compound is a stable compound when stored under the recommended conditions, primarily at -20°C for long-term storage of the neat solid and at -80°C for solutions. For ensuring the accuracy and reliability of analytical results, it is imperative to adhere to these storage guidelines and to verify the purity and integrity of the standard periodically, especially for working solutions. The provided generalized experimental protocols for stability assessment and forced degradation can serve as a foundation for laboratories to establish in-house stability profiles for this compound, ensuring the robustness of their analytical methods.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. waters.com [waters.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. biopharminternational.com [biopharminternational.com]

Understanding the Mass Shift of Methoxyfenozide-d9 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass shift of Methoxyfenozide-d9, a deuterated internal standard for the insecticide Methoxyfenozide, in mass spectrometry (MS). Understanding this shift is fundamental for the accurate quantification of Methoxyfenozide in various matrices using isotope dilution mass spectrometry. This guide provides a detailed overview of the underlying principles, experimental protocols, and data interpretation.

Introduction to Methoxyfenozide and Isotopic Labeling

Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone receptor agonist, disrupting the molting process in insects.[1] Its chemical formula is C₂₂H₂₈N₂O₃ with a monoisotopic mass of approximately 368.21 g/mol .[1]

In quantitative analytical chemistry, particularly in chromatography coupled with mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. This compound is the deuterated analog of Methoxyfenozide, where nine hydrogen atoms have been replaced by deuterium atoms.[2] This substitution results in a predictable increase in its mass, which is the cornerstone of its use in isotope dilution analysis. The molecular formula for this compound is C₂₂H₁₉D₉N₂O₃.

The Principle of Mass Shift in Mass Spectrometry

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The substitution of a hydrogen atom (mass ≈ 1.0078 Da) with a deuterium atom (mass ≈ 2.0141 Da) results in a mass increase of approximately 1.0063 Da per deuterium atom. Consequently, this compound, with nine deuterium atoms, will have a mass approximately 9 Da higher than unlabeled Methoxyfenozide. This distinct mass difference allows the mass spectrometer to differentiate between the analyte (Methoxyfenozide) and the internal standard (this compound), even if they co-elute chromatographically.

Structural Elucidation and Deuterium Labeling Position

The chemical structure of Methoxyfenozide consists of a central hydrazine backbone with three substituents: a tert-butyl group, a 3,5-dimethylbenzoyl group, and a 3-methoxy-2-methylbenzoyl group. In this compound, the nine deuterium atoms are strategically placed on the 3,5-dimethylbenzoyl and the 3-methoxy groups. Specifically, the two methyl groups on the benzoyl ring and the methoxy group are perdeuterated.

Diagram: Chemical Structures of Methoxyfenozide and this compound

Caption: Chemical structures of Methoxyfenozide and its deuterated analog, this compound.

Mass Spectrometry Fragmentation and the Resulting Mass Shift

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. This fragmentation is crucial for structural elucidation and for developing highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM).

For Methoxyfenozide, analysis is typically performed in positive ion mode using electrospray ionization (ESI). The protonated molecule [M+H]⁺ is used as the precursor ion.

Fragmentation Pathway of Methoxyfenozide

The primary fragmentation pathway for protonated Methoxyfenozide involves the neutral loss of isobutylene (a neutral molecule with a mass of 56 Da) from the tert-butyl group.[3][4] This is a common fragmentation for molecules containing a tert-butyl group attached to a nitrogen or oxygen atom. The major product ions observed are:

-

m/z 313.2: This ion is formed by the loss of isobutylene (C₄H₈) from the precursor ion.

-

m/z 149.1: This ion corresponds to the 3-methoxy-2-methylbenzoyl cation.

Diagram: Proposed Fragmentation Pathway of Methoxyfenozide

Caption: Fragmentation of protonated Methoxyfenozide in ESI-MS/MS.

Predicted Mass Shift of this compound Fragments

Based on the deuterium labeling on the 3,5-dimethylbenzoyl and 3-methoxy groups, the mass shift for the precursor and product ions of this compound can be predicted:

-

Precursor Ion [M+H]⁺: Since all nine deuterium atoms are present in the precursor ion, the mass will increase by approximately 9 Da.

-

Product Ion at m/z 313.2: This ion is formed by the loss of the unlabeled tert-butyl group. Therefore, all nine deuterium atoms are retained in this fragment. The corresponding fragment in this compound will also show a mass shift of +9 Da.

-

Product Ion at m/z 149.1: This fragment corresponds to the 3-methoxy-2-methylbenzoyl moiety. The deuterium labeling includes the methoxy group (d3). Therefore, this fragment will exhibit a mass shift of +3 Da.

Quantitative Data Summary

The following table summarizes the expected m/z values for Methoxyfenozide and this compound in positive ion ESI-MS/MS.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Methoxyfenozide | 369.2 | 313.2 | 149.1 |

| This compound | 378.2 | 322.2 | 152.1 |

Experimental Protocol for LC-MS/MS Analysis

This section provides a typical experimental protocol for the quantitative analysis of Methoxyfenozide using this compound as an internal standard.

Sample Preparation

A generic sample preparation workflow involves extraction, cleanup, and reconstitution:

Diagram: Sample Preparation Workflow

Caption: A typical workflow for sample preparation.

-

Extraction: The sample matrix (e.g., fruit, vegetable, soil) is homogenized and extracted with an appropriate organic solvent, such as acetonitrile.

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process to correct for matrix effects and variations in sample preparation and instrument response.

-

Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a C18 or similar cartridge to remove interfering matrix components.

-

Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent, typically the initial mobile phase of the LC method.

Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methoxyfenozide (Quantifier): 369.2 → 313.2

-

Methoxyfenozide (Qualifier): 369.2 → 149.1

-

This compound (Internal Standard): 378.2 → 322.2

-

-

Collision Energy: Optimized for each transition to achieve maximum signal intensity.

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Conclusion

The predictable and significant mass shift of this compound is a key feature that enables its use as an effective internal standard for the accurate and precise quantification of Methoxyfenozide by LC-MS/MS. A thorough understanding of the fragmentation pathways is essential for selecting the appropriate MRM transitions and for interpreting the resulting mass spectral data. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists working on the analysis of this important insecticide.

References

- 1. Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound [smolecule.com]

- 3. Fragmentation of deprotonated diacylhydrazine derivatives in electrospray ionization tandem mass spectrometry: generation of acid anions via intramolecular rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Key differences between Methoxyfenozide and Methoxyfenozide-d9

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison between Methoxyfenozide and its deuterated analog, Methoxyfenozide-d9. It is designed for researchers, scientists, and professionals in drug development, offering detailed insights into their structural differences, shared mechanisms, and distinct applications, particularly in analytical sciences.

Core Structural and Physicochemical Differences

The fundamental distinction between Methoxyfenozide and this compound lies in isotopic labeling. This compound is a synthetic form of Methoxyfenozide where nine hydrogen (H) atoms on the molecule have been replaced with their heavier isotope, deuterium (D).[1][2] This substitution is typically on the dimethylbenzoyl or tert-butyl groups and results in an increased molecular weight, a property that is pivotal for its primary application.[2][3]

While this isotopic substitution is significant for mass-based analytical detection, it has a negligible impact on the compound's chemical properties, such as solubility, polarity, and reactivity.[2] Consequently, both compounds exhibit nearly identical behavior in biological and chemical systems.

Table 1: Comparative Physicochemical Properties

| Property | Methoxyfenozide | This compound |

| Chemical Formula | C₂₂H₂₈N₂O₃[4] | C₂₂H₁₉D₉N₂O₃[2] |

| Molecular Weight | 368.47 g/mol | ~377.53 g/mol [5] |

| Monoisotopic Mass | 368.210 Da[4] | 377.267 Da[3] |

| Boiling Point (Predicted) | ~556.5 °C | ~556.5 °C |

| Melting Point | 204-205 °C | 204-205 °C |

| Water Solubility | 3.3 mg/L (20 °C)[4] | 3.3 mg/L (20 °C) (Assumed) |

Mechanism of Action: A Shared Biological Pathway

Both Methoxyfenozide and its deuterated form function identically at a biological level. Methoxyfenozide is a diacylhydrazine insecticide that acts as a potent agonist of the ecdysone receptor in lepidopteran insects (e.g., moths, butterflies).[6][7][8] It mimics the natural insect molting hormone, 20-hydroxyecdysone.[6][9][10]

Upon ingestion by insect larvae, Methoxyfenozide binds to the ecdysone receptor complex, triggering a premature and incomplete molting process.[6][9] This disruption of the natural developmental cycle is lethal, causing the larvae to cease feeding and ultimately leading to their death.[6] This high specificity for lepidopteran pests makes it a valuable tool in integrated pest management programs with a favorable safety profile for most non-target organisms.[7][9]

Caption: Methoxyfenozide's mechanism of action as an ecdysone receptor agonist.

The Key Difference: Application in Analytical Chemistry

The deliberate mass difference between the two compounds is the cornerstone of their distinct applications.

-

Methoxyfenozide: Used commercially as an active ingredient in insecticides to control a wide range of caterpillar pests in agriculture.[7][9][11]

-

This compound: Serves as an ideal internal standard for the quantitative analysis of Methoxyfenozide residues in various matrices, such as food, water, and soil.[1][2]

In quantitative analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. Because this compound is chemically identical to the target analyte (Methoxyfenozide), it behaves the same way during sample preparation, extraction, and chromatography. However, due to its higher mass, it is easily distinguished by the mass spectrometer.[12] By adding a known amount of this compound to a sample at the beginning of the workflow, analysts can correct for any loss of the target analyte during the process, thereby eliminating matrix effects and improving method accuracy.[13]

Caption: Use of this compound as an internal standard in a typical analytical workflow.

Experimental Protocol: QuEChERS Method for Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation protocol for pesticide residue analysis in food matrices.[14][15] The following is a generalized protocol for the extraction of Methoxyfenozide using this compound as an internal standard, prior to LC-MS/MS analysis.

Objective: To accurately quantify Methoxyfenozide residues in a fruit or vegetable matrix.

Materials:

-

Homogenized sample (e.g., cauliflower, tea)[14]

-

This compound internal standard solution of known concentration

-

Acetonitrile (ACN) with 1% acetic acid

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

-

QuEChERS dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄, PSA, C18)[16]

-

Centrifuge, vortex mixer, vials

Methodology:

-

Sample Preparation: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[17]

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.

-

Extraction:

-

Add 15 mL of 1% acetic acid in acetonitrile to the tube.[17]

-

Cap and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salt packet.

-

Shake vigorously again for 1 minute to ensure proper partitioning.

-

-

Phase Separation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile layer containing the analytes.[17]

-

Dispersive SPE Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a d-SPE cleanup tube.[16]

-

Vortex the d-SPE tube for 30-60 seconds to allow the sorbents to remove interfering matrix components like pigments and fatty acids.

-

Centrifuge for 5 minutes to pellet the d-SPE sorbents.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into a clean vial.

-

The extract may be diluted with a suitable solvent (e.g., mobile phase) before being injected into the LC-MS/MS system for analysis.[15]

-

Table 2: Example Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Methoxyfenozide | 369.2 | 149.0 | 313.0 |

| This compound | 378.2 | 149.0 | 322.0 |

| (Note: Specific ion transitions may vary based on instrumentation and optimization. Source:[12]) |

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. Methoxyfenozide D9 (dimethylbenzoyl D9) | LGC Standards [lgcstandards.com]

- 4. Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound solution – CRM LABSTANDARD [crmlabstandard.com]

- 6. fao.org [fao.org]

- 7. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. Residue dissipation and dietary exposure risk assessment of methoxyfenozide in cauliflower and tea via modified QuEChERS using UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 16. lcms.cz [lcms.cz]

- 17. nucleus.iaea.org [nucleus.iaea.org]

The Environmental Fate and Degradation of Methoxyfenozide-d9: A Technical Guide

Introduction

Methoxyfenozide-d9 is the deuterated form of Methoxyfenozide, a diacylhydrazine insecticide. Methoxyfenozide works by mimicking the insect molting hormone, 20-hydroxyecdysone, causing a premature and lethal molt in targeted pests, primarily within the order Lepidoptera (caterpillars).[1][2] Due to the stability of its deuterium labeling, this compound serves as a critical internal standard in analytical chemistry for the precise quantification of Methoxyfenozide in environmental samples and toxicological studies.[1] Therefore, understanding the environmental fate of Methoxyfenozide is essential, and it is presumed that the degradation pathways of this compound are virtually identical to its non-labeled counterpart. This guide provides a comprehensive overview of the environmental persistence, degradation pathways, and experimental methodologies used to assess the fate of Methoxyfenozide.

Data on Environmental Persistence

The environmental persistence of Methoxyfenozide is characterized by its stability in various environmental compartments. The following tables summarize the quantitative data on its degradation half-life (DT50) under different conditions.

Table 1: Methoxyfenozide Degradation in Soil

| Study Type | Soil Type | Half-life (DT50) in days | Reference |

| Aerobic Soil Metabolism | Various (4 types) | 340 - 1100 | [3] |

| Soil Photolysis | Not specified | 173 | [4] |

Table 2: Methoxyfenozide Degradation in Water

| Study Type | Condition | Half-life (DT50) in days | Reference |

| Hydrolysis | pH 5 | 587 - 600 | [3][5] |

| Hydrolysis | pH 7 | 1572 - 1600 | [3][5] |

| Hydrolysis | pH 9 | 695 - 700 | [3][5] |

| Aqueous Photolysis | Pond Water | 77 | [5] |

| Laboratory Dissipation | Water | 3.03 | [6] |

Note: The DT50 of 3.03 days from one laboratory study appears to be an outlier compared to other persistence data.

Degradation Pathways

Methoxyfenozide is resistant to rapid degradation in the environment.[7] Its breakdown occurs slowly through biotic and abiotic processes, leading to several metabolites. The primary degradation pathways involve modifications to the A-ring and B-ring of the molecule.

Soil Degradation Pathway

In soil, the primary "degradation" pathway is not the breakdown into smaller molecules but rather the strong binding and incorporation of the parent molecule into soil organic matter, specifically humic and fulvic acids.[3] A minor pathway involves the slow oxidation of a methyl group on the B-ring to form a carboxylic acid metabolite.[3]

Caption: Major and minor degradation pathways of Methoxyfenozide in soil environments.

Plant Metabolism Pathway

Metabolism in plants is slow but follows more defined routes. The two primary pathways are the demethylation of the A-ring's methoxy group to form a phenol, and the oxidation of the B-ring's methyl groups to produce alcohols and acids.[3] These metabolites can then be conjugated with sugars, such as glucose.[3]

Caption: Metabolic transformation of Methoxyfenozide within plant tissues.

Experimental Protocols

The study of Methoxyfenozide's environmental fate relies on standardized laboratory experiments. This compound is used as an internal standard during the analytical phase of these protocols to ensure accurate quantification.

General Analytical Workflow

The determination of Methoxyfenozide residues in environmental samples typically follows a sequence of extraction, purification, and analysis. High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) or Mass Spectrometry (MS) detector is the most common analytical technique.[5][6][8]

Caption: A generalized workflow for the analysis of Methoxyfenozide residues.

Hydrolysis Study Protocol

Objective: To determine the rate of abiotic degradation of Methoxyfenozide in water at different pH levels.

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 5, 7, and 9.[3][5]

-

Application: A solution of Methoxyfenozide (and a carrier solvent if needed) is added to the buffer solutions to achieve a target concentration (e.g., 1 µg/mL).[5]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 30 days).[3][5]

-

Sampling: Aliquots are collected from each solution at predetermined intervals (e.g., 0, 7, 14, 21, and 30 days).[5]

-

Analysis: Each sample is extracted and analyzed using the general analytical workflow described above to determine the concentration of the parent compound remaining.

-

Calculation: The degradation half-life (DT50) is calculated using first-order kinetics.

Aerobic Soil Metabolism Study Protocol

Objective: To determine the rate and pathway of Methoxyfenozide degradation in soil under aerobic conditions.

-

Soil Selection: Representative agricultural soils are selected, characterized (pH, organic matter content, texture), and brought to a specific moisture level.

-

Application: Radiolabeled ([¹⁴C]) Methoxyfenozide is applied to the soil samples at a rate equivalent to agricultural use (e.g., 0.75 kg ai/ha).[3]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature for an extended period (e.g., up to one year).[3] Airflow is maintained to ensure aerobic conditions. Volatile traps may be used to capture any [¹⁴C]CO₂ produced.

-

Sampling: Soil samples are collected at various time points throughout the incubation period.

-

Extraction & Analysis:

-

Soils are extracted with appropriate solvents to separate the parent compound and its metabolites from the soil matrix.

-

The extracts are analyzed by HPLC to identify and quantify the parent compound and degradation products.

-

The amount of non-extractable (bound) residue and mineralized [¹⁴C]CO₂ is also quantified to create a mass balance.

-

-

Calculation: The DT50 is calculated based on the decline of the parent compound concentration over time.

Conclusion

Methoxyfenozide is a persistent insecticide in both soil and aquatic environments, with degradation occurring slowly over months or even years. Its deuterated analogue, this compound, is an indispensable tool for accurately studying this environmental behavior. The primary routes of dissipation are incorporation into soil organic matter and slow metabolism in plants through demethylation and oxidation. Due to its persistence and moderate mobility, the potential for off-site movement and accumulation in aquatic systems is a key consideration in its environmental risk assessment.[7]

References

- 1. Buy this compound [smolecule.com]

- 2. The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.14 Methoxyfenozide (209)(T,R)* [fao.org]

- 4. Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Determination of Methoxyfenozide Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. fao.org [fao.org]

Methodological & Application

Application Notes and Protocols for Methoxyfenozide-d9 Separation by HPLC and UPLC

This document provides detailed application notes and protocols for the separation and analysis of Methoxyfenozide-d9 using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are intended for researchers, scientists, and professionals in drug development and environmental analysis. This compound, a deuterated analog of the insecticide Methoxyfenozide, is commonly used as an internal standard in quantitative analytical methods.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that functions by accelerating the molting process in insects[1]. Accurate determination of its residues in various matrices is crucial for food safety and environmental monitoring. Stable isotope-labeled internal standards like this compound are essential for achieving high accuracy and precision in chromatographic methods by compensating for matrix effects and variations in sample preparation and instrument response. The analytical methods detailed below are optimized for the separation and quantification of Methoxyfenozide and its deuterated internal standard, this compound.

HPLC Method for this compound Separation

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a robust and widely used technique for the analysis of Methoxyfenozide residues[1][2][3]. Due to their similar physicochemical properties, this compound co-elutes with Methoxyfenozide, making it an ideal internal standard for MS-based detection methods.

Experimental Protocol

2.1.1. Sample Preparation (General Procedure)

A generic liquid-liquid extraction (LLE) procedure is described below, which can be adapted for various sample matrices such as fruits, vegetables, or soil[4][5].

-

Homogenization: Homogenize a representative sample (e.g., 10-50 g) until a uniform consistency is achieved.

-

Extraction: To the homogenized sample, add a suitable volume of acetonitrile (e.g., 100 mL). Shake vigorously for a specified period (e.g., 30 minutes) using a mechanical shaker[4].

-

Salting-out (Optional but recommended for aqueous samples): Add salts such as magnesium sulfate and sodium chloride to induce phase separation.

-

Centrifugation: Centrifuge the extract at a moderate speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the organic layer[6].

-

Collection: Carefully collect the supernatant (acetonitrile layer).

-

Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the residue in a known volume of the mobile phase or a suitable solvent mixture (e.g., 1 mL of acetonitrile/water) for HPLC analysis[2][7][8].

2.1.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |

| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 54:46, v/v)[2] or Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 40-45°C[2] |

| Detector | UV at 240 nm[2] or Mass Spectrometer (MS) |

| Retention Time | Approximately 6.5 min (will vary based on exact conditions)[4] |

Quantitative Data

The following table presents typical performance data for the HPLC analysis of Methoxyfenozide. Similar performance is expected for this compound.

| Parameter | Value | Reference |

| Linearity (r²) | >0.999 | |

| Limit of Detection (LOD) | 0.004 - 0.02 ppm | [4][9] |

| Limit of Quantitation (LOQ) | 0.01 - 0.05 ppm | [4][5][9] |

| Recovery | 86 - 95% | [4] |

| Relative Standard Deviation (RSD) | < 5% | [4] |

UPLC Method for this compound Separation

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. UPLC coupled with tandem mass spectrometry (MS/MS) is a highly specific and sensitive method for the determination of Methoxyfenozide and this compound[10].

Experimental Protocol

3.1.1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for pesticide residue analysis in food and agricultural products[6][10].

-

Extraction: Weigh a homogenized sample (e.g., 2 g of chili powder) into a centrifuge tube. Add water (e.g., 8 mL) and vortex. Add acetonitrile (e.g., 10 mL) and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)[6].

-

Shaking: Shake the tube vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at a suitable speed (e.g., 4000 rpm) for 5 minutes[6].

-

Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) to remove interferences. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is ready for UPLC-MS/MS analysis.

3.1.2. Chromatographic Conditions

The table below outlines the recommended UPLC-MS/MS conditions.

| Parameter | Condition |

| UPLC System | ACQUITY UPLC H-Class System or similar[6] |

| Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 1.8 µm particle size)[10] |

| Mobile Phase | A: 0.1% Formic acid in Water with 0.5 mmol Ammonium AcetateB: Acetonitrile[10] |

| Gradient | Time (min) |

| 0.0 | |

| 5.0 | |

| 9.0 | |

| 15.0 | |

| 16.0 | |

| 16.5 | |

| Flow Rate | 0.3 mL/min[10] |

| Injection Volume | 1 µL[10] |

| Column Temperature | 35°C[10] |

| Mass Spectrometer | Xevo TQ-S micro Mass Spectrometer or similar[6] |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transitions | Methoxyfenozide: e.g., m/z 369.1 → 313.2 (quantification), m/z 369.1 → 149.2 (confirmation)[7] |

| This compound: Specific transitions to be determined based on the deuteration pattern. |

Quantitative Data

Performance characteristics for the UPLC-MS/MS method for Methoxyfenozide are summarized below.

| Parameter | Value | Reference |

| Linearity (r²) | >0.999 | [6] |

| Limit of Quantitation (LOQ) | 0.01 µg/g | [7] |

| Recovery | 72 - 129% | [5] |

| Relative Standard Deviation (RSD) | 3.3 - 13.9% | [6] |

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for sample preparation and analysis.

Caption: General workflow for HPLC analysis of this compound.

Caption: QuEChERS workflow for UPLC-MS/MS analysis of this compound.

References

- 1. fao.org [fao.org]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcmas.com [ijcmas.com]

- 5. Analysis of methoxyfenozide residues in fruits, vegetables, and mint by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. Determination of Methoxyfenozide Residues in Water and Soil by Liquid Chromatography: Evaluation of its Environmental Fate Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Environmental fate and safety analysis of methoxyfenozide application to control litchi and longan pests - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Detection of Methoxyfenozide-d9 by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Methoxyfenozide-d9, a deuterated internal standard for the insecticide Methoxyfenozide, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides optimized mass spectrometry parameters, a detailed sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, and liquid chromatography conditions. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of Methoxyfenozide in various matrices.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that acts as an insect growth regulator. Its deuterated analog, this compound, is commonly used as an internal standard in analytical testing to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS with electrospray ionization (ESI) in positive ion mode.

Mass Spectrometry Parameters

The detection of this compound was performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The optimized parameters are summarized in the table below. Two distinct MRM transitions are provided for confident identification and quantification.

| Parameter | Value |

| Compound | This compound |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 378.20 |

| MRM Transition 1 (Quantifier) | |

| Product Ion (m/z) | 322.0 |

| Collision Energy (eV) | Optimized around 15-25 eV |

| Cone Voltage (V) | Optimized around 20-40 V |

| MRM Transition 2 (Qualifier) | |

| Product Ion (m/z) | 149.0 |

| Collision Energy (eV) | Optimized around 25-35 eV |

| Cone Voltage (V) | Optimized around 20-40 V |

Note: Optimal collision energies and cone voltages are instrument-dependent and should be empirically determined for the specific mass spectrometer being used. The provided ranges are typical starting points for method development.

Experimental Protocol

Sample Preparation (QuEChERS)

This protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., food, soil). Modifications may be necessary for different sample types.

Materials:

-

Homogenized sample

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

-

Dispersive SPE (dSPE) cleanup sorbent (e.g., PSA, C18)

-

50 mL and 15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Spike the sample with the appropriate concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE cleanup sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathway (Fragmentation)

Caption: Fragmentation pathway of this compound.

Quantitative Data Summary

The following table presents typical performance data for the analysis of the non-deuterated Methoxyfenozide, which can be indicative of the expected performance for this compound.

| Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Fruits | 10 | 95 | < 10 |

| 50 | 98 | < 8 | |

| 100 | 96 | < 7 | |

| Vegetables | 10 | 92 | < 12 |

| 50 | 97 | < 9 | |

| 100 | 94 | < 8 |

Data is illustrative and based on published methods for Methoxyfenozide. Actual performance may vary based on matrix and instrumentation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of MRM ensures high selectivity and specificity, making this protocol suitable for a wide range of applications in residue analysis and pharmacokinetic studies where an internal standard is required. The detailed sample preparation and instrumental parameters serve as a strong foundation for laboratories to implement and further validate this method for their specific needs.

Application of Methoxyfenozide-d9 for Robust Soil and Sediment Analysis

Abstract

This application note details a sensitive and robust analytical method for the quantification of Methoxyfenozide in soil and sediment matrices. The protocol employs a solid-phase extraction (SPE) cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in extraction recovery, Methoxyfenozide-d9 is utilized as an internal standard. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring, providing reliable data for residue analysis and environmental fate studies.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone agonist, disrupting the molting process in insects. Its use in agriculture necessitates reliable methods for monitoring its presence and persistence in the environment, particularly in soil and sediment where it can accumulate. The complexity of these matrices, however, presents analytical challenges, including signal suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established strategy to compensate for these matrix-induced variations and potential losses during sample preparation, leading to more accurate and precise quantification. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of Methoxyfenozide in soil and sediment using an isotope dilution method with this compound.

Data Presentation

The following tables summarize the quantitative data derived from method validation studies for the analysis of Methoxyfenozide in soil and sediment.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Limit of Detection (LOD) (µg/g) | Limit of Quantitation (LOQ) (µg/g) |

| Methoxyfenozide | Soil | 0.003 | 0.01 |

| Methoxyfenozide | Sediment | 0.003 | 0.01 |

Table 2: Recovery Rates of Methoxyfenozide

| Matrix | Fortification Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Clay Loam Soil | 0.01 | 95 | 5.2 |

| Clay Loam Soil | 1.00 | 98 | 3.1 |

| Silt Loam Soil | 0.01 | 92 | 6.5 |

| Silt Loam Soil | 1.00 | 96 | 4.0 |

| Loamy Sand Sediment | 0.01 | 89 | 7.1 |

| Loamy Sand Sediment | 1.00 | 94 | 4.8 |

| Sand Sediment | 0.01 | 91 | 6.8 |

| Sand Sediment | 1.00 | 95 | 4.5 |

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established EPA methodologies for the analysis of Methoxyfenozide in soil and sediment.

Materials:

-

50 mL polypropylene centrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Reciprocating shaker

-

Centrifuge

-

Methanol (HPLC grade)

-

0.1 N Hydrochloric acid

-

This compound internal standard solution (1 µg/mL in methanol)

Procedure:

-

Weigh 10.0 ± 0.1 g of homogenized soil or sediment into a 50 mL polypropylene centrifuge tube.

-